L-homoserine lactone
Description
Molecular Identity and Classification
This compound, designated with PubChem CID 445963, represents the L-enantiomer of homoserine lactone and belongs to the class of organic compounds known as gamma-butyrolactones. The compound exhibits the molecular formula C4H7NO2 with a molecular weight of 101.10 g/mol, as determined by computational chemistry methods. The systematic chemical classification places this compound within the broader category of butan-4-olides, specifically those containing an amino substituent at the 2-position.
The compound functions as a conjugate base of this compound(1+), which represents the protonated form at physiological pH conditions. At pH 7.3, the major species present in solution corresponds to the protonated ammonium form, reflecting the compound's basic amino group characteristics. This pH-dependent speciation significantly influences the compound's biological activity and interaction capabilities with various receptor systems.
According to the ChEBI classification system, this compound carries the identifier CHEBI:30655 and is formally recognized as an amino acid lactone derivative. The compound's classification extends to its role as a bacterial metabolite, particularly in Escherichia coli, where it serves specific metabolic functions. The structural features that define this compound include the presence of a five-membered lactone ring fused with an amino acid backbone, creating a unique molecular architecture that enables diverse biological interactions.
Stereochemistry and Enantiomeric Forms
The stereochemical properties of this compound represent a fundamental aspect of its biological activity and chemical behavior. The compound contains a single chiral center at the carbon bearing the amino group, designated as the (3S) configuration according to Cahn-Ingold-Prelog nomenclature. This stereochemical arrangement distinguishes this compound from its enantiomeric counterpart, D-homoserine lactone, which exhibits the (3R) configuration.
The enantiomeric relationship between L- and D-homoserine lactone has profound implications for biological activity. Research has demonstrated that the growth modulatory response in plant systems is highly dependent on stereochemistry, with this compound displaying significantly different effects compared to D-homoserine lactone. Studies involving Arabidopsis thaliana and Medicago truncatula seedlings revealed that this compound elicited distinct biphasic growth patterns, while the D-enantiomer produced responses similar to inactive control compounds.
The stereochemical specificity extends to bacterial quorum sensing systems, where natural production predominantly favors the L-configuration. However, recent investigations have revealed that certain bacterial species, including Burkholderia cepacia and Vibrio fischeri, can produce both enantiomeric forms of acyl-homoserine lactones, with significant amounts of D-enantiomers detected in bacterial cultures. This finding challenges the traditional understanding that bacteria exclusively produce L-configured signaling molecules.
| Enantiomer | Configuration | CAS Number | PubChem CID | Biological Activity |
|---|---|---|---|---|
| This compound | (3S) | 2185-02-6 | 445963 | High QS activity |
| D-homoserine lactone | (3R) | 51744-82-2 | 7057884 | Reduced QS activity |
Physical and Chemical Characteristics
The physical and chemical properties of this compound reflect its unique molecular structure and influence its behavior in biological systems. The compound typically appears as a white to pale beige crystalline solid when isolated in its hydrochloride salt form. The melting point of this compound hydrochloride ranges from 210-220°C with decomposition, indicating thermal instability at elevated temperatures.
Optical activity represents a critical physical characteristic, with this compound hydrochloride exhibiting specific rotation [α]20/D values of -25° to -27.8° when measured in water at concentrations of 0.5 to 1.0 g/100mL. This negative optical rotation confirms the L-configuration and provides a reliable method for stereochemical verification.
Solubility characteristics vary significantly depending on the solvent system employed. This compound demonstrates good solubility in water, with the hydrochloride salt achieving concentrations up to 10 mg/mL. The compound also exhibits solubility in polar organic solvents, including dimethyl sulfoxide (DMSO) and dimethyl formamide (DMF), with solubility limits of approximately 1 mg/mL in these systems. Notably, the use of primary alcohols such as ethanol is not recommended for dissolution, as these solvents can promote lactone ring opening through nucleophilic attack.
Storage recommendations emphasize the importance of maintaining low temperatures and protecting from light and moisture. The compound demonstrates stability for at least two years when stored at room temperature, with extended stability of four years or more when maintained at -20°C. The recommended storage conditions include sealing in dry environments and freezing below -20°C to prevent degradation.
Structural Relationships and Nomenclature Systems
The nomenclature and structural relationships of this compound encompass multiple systematic naming conventions and derivative forms. The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is (3S)-3-aminooxolan-2-one, reflecting the systematic naming of the five-membered lactone ring structure. Alternative IUPAC nomenclature includes (3S)-3-aminodihydrofuran-2(3H)-one, emphasizing the furanone character of the molecule.
The compound exhibits extensive synonym relationships, including traditional names such as L-alpha-amino-gamma-butyrolactone and scientific designations like 2(3H)-furanone, 3-aminodihydro-, (3S)-. The ChEBI identifier CHEBI:30655 provides a standardized reference for biochemical databases and computational studies. Chemical databases also recognize the compound through various registry numbers, including the Beilstein registry number 80586.
Structural analysis reveals that this compound serves as the core structure for numerous N-acyl derivatives that function as bacterial quorum sensing molecules. These derivatives include hexanoyl-L-homoserine lactone (C6-HSL), octanoyl-L-homoserine lactone (C8-HSL), and dodecanoyl-L-homoserine lactone (C12-HSL), among others. Each derivative maintains the fundamental this compound backbone while incorporating varying acyl chain lengths that determine specific biological activities.
The InChI (International Chemical Identifier) representation provides a unique computational descriptor: InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m0/s1. The corresponding InChI Key QJPWUUJVYOJNMH-VKHMYHEASA-N offers a shortened hash representation for database searches and computational applications. The SMILES (Simplified Molecular Input Line Entry System) notation C1COC(=O)[C@H]1N captures the essential structural features while preserving stereochemical information.
Biosynthetic relationships connect this compound to the broader homoserine metabolic pathway. The compound can be derived from L-homoserine through intramolecular cyclization, forming the characteristic lactone ring. This relationship establishes this compound within the aspartate family of amino acid derivatives, as homoserine itself originates from aspartate through the intermediate aspartate-4-semialdehyde.
Properties
IUPAC Name |
(3S)-3-aminooxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPWUUJVYOJNMH-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure and Reaction Mechanism
Solid-state mechanochemical synthesis has emerged as an environmentally friendly method for producing L-HSL hydrochloride. As detailed in a 2019 patent, this approach involves grinding L-methionine and chloroacetic acid in a ball mill at 800–1,200 rpm (Figure 1). The reaction proceeds via nucleophilic substitution, where the thioether group of methionine is replaced by chloroacetic acid’s acyl group. The absence of solvents eliminates wastewater generation, and the exothermic grinding process ensures rapid reaction completion within 10–120 minutes.
Optimization and Yield
Key parameters influencing yield include:
A representative experiment using 150.0 g L-methionine and 189 g chloroacetic acid yielded 115 g L-HSL hydrochloride (96.6% purity, mp 210–220°C). The product’s stereochemistry was confirmed via optical rotation ([α]²⁰_D = −27.5°).
Table 1: Solid-State Synthesis Parameters and Outcomes
| Parameter | Value | Yield/Purity |
|---|---|---|
| Methionine:chloroacetic acid | 1:1.2 | 83.6% conversion |
| Grinding time | 30 min | 96.6% purity |
| Temperature | 30°C | mp 210–220°C |
Acid-Catalyzed Cyclization of L-Homoserine
Synthesis from L-Homoserine Precursors
L-HSL is often derived from L-homoserine, which itself is synthesized from L-methionine. A 2025 patent describes a two-step process:
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Sulfonium salt formation : L-Methionine reacts with dimethyl sulfate in concentrated HCl to form a sulfonium salt.
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Thermal cracking : The salt is refluxed with saturated potassium bicarbonate, releasing dimethyl sulfide and yielding L-homoserine.
Cyclization of L-homoserine to L-HSL is achieved via acid-catalyzed lactonization. Treating L-homoserine with HCl in ethanol induces intramolecular esterification, forming the five-membered lactone ring.
Reaction Conditions and Workup
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Acid concentration : 1.1 equivalents HCl ensures complete protonation of the hydroxyl group.
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Purification : Rinsing with ethanol removes unreacted chloroacetic acid, yielding >95% pure L-HSL hydrochloride.
Coupling Reactions Using Carbodiimides
EDC-Mediated Acylation
N-Acyl-L-HSL derivatives are synthesized via carbodiimide coupling. In a 2024 study, EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) activated hexanoic acid for reaction with L-HSL. The general procedure involves:
Purification and Characterization
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Column chromatography : Silica gel eluted with DCM/MeOH (19:1) isolates the product.
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Spectroscopic validation : ¹H-NMR (DMSO-d₆) shows characteristic peaks at δ 4.45 ppm (O-CH₂) and δ 9.04 ppm (NH₂·HCl).
Comparative Analysis of Preparation Methods
Efficiency and Environmental Impact
Table 2: Method Comparison
| Method | Yield | Purity | Environmental Impact |
|---|---|---|---|
| Solid-state | 83.6% | 96.6% | Low |
| Acid-catalyzed | 75–80% | 95% | Moderate |
| EDC coupling | 70–75% | 90% | High |
Chemical Reactions Analysis
Types of Reactions: L-homoserine lactone undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the use of nucleophiles such as amines or thiols under mild conditions to form substituted lactones.
Oxidation: Oxidation reactions can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted lactones, oxidized derivatives, and reduced forms of this compound.
Scientific Research Applications
Quorum Sensing in Bacteria
Role in Communication
L-homoserine lactone is a key signaling molecule used by many Gram-negative bacteria for quorum sensing, a process that allows bacteria to communicate and coordinate behavior based on population density. It is particularly prominent in the LasI-LasR system of Pseudomonas aeruginosa, where it regulates virulence factors and biofilm formation .
Case Study: Pseudomonas aeruginosa
Research has shown that modifications to this compound can lead to the development of quorum sensing inhibitors (QSIs), which can disrupt bacterial communication and potentially reduce pathogenicity. For instance, studies have identified analogs of this compound that exhibit antagonist activity against the LasR receptor, providing a pathway for novel antimicrobial therapies .
Plant Growth Modulation
Effects on Plant Development
this compound has been demonstrated to influence plant growth positively. In experiments with Arabidopsis thaliana and Medicago truncatula, it was found that varying concentrations of this compound resulted in a biphasic growth response, suggesting its potential as a growth regulator .
Data Table: Growth Responses of Plants to this compound
| Concentration (µM) | Root Length Response (mm) | Observations |
|---|---|---|
| 0.1 | Increased | Enhanced root elongation |
| 100 | Decreased | Inhibition of root growth |
Antimicrobial Properties
Potential Against Pathogenic Bacteria
Studies have explored the antimicrobial properties of this compound derivatives against oral pathogens. These compounds have shown efficacy in inhibiting the growth of bacteria such as Streptococcus oralis and Porphyromonas gingivalis, which are associated with periodontal diseases .
Case Study: Antibacterial Activity
A study investigated the effects of modified this compound compounds on biofilm formation by oral pathogens. The results indicated that certain derivatives could significantly reduce biofilm viability, suggesting their potential use in dental applications .
Biotechnological Applications
Use in Biosensors
this compound can be utilized in biosensors designed to detect bacterial infections. These biosensors leverage the unique signaling properties of this compound to indicate acute or chronic infections, providing a rapid diagnostic tool for clinical applications .
Environmental Applications
Bioremediation Potential
The ability of this compound to modulate microbial communities makes it a candidate for bioremediation strategies aimed at degrading environmental pollutants. By enhancing the activity of specific microbial populations, it can facilitate the breakdown of harmful substances in contaminated environments .
Mechanism of Action
L-homoserine lactone exerts its effects through quorum sensing mechanisms. It is synthesized by LuxI-type enzymes and binds to LuxR-type transcriptional regulators. This binding activates or represses the expression of target genes involved in various bacterial processes. In Pseudomonas aeruginosa, for example, this compound regulates the production of virulence factors such as elastase and pyocyanin .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
AHLs are structurally diverse, differing in acyl chain length (C4–C18), oxidation states (e.g., 3-oxo or 3-hydroxy substitutions), and stereochemistry. Key examples include:
- Key Structural Insights: Chain Length: Longer chains (e.g., C12-HSL) exhibit higher receptor-binding affinity in P. aeruginosa LasR, while shorter chains (e.g., C4-HSL) activate distinct receptors like RhlR . Oxidation State: 3-oxo groups (e.g., 3OC12-HSL) enhance receptor interactions via hydrogen bonding, whereas 3-hydroxy substitutions (e.g., 3-OH-C6-HSL) alter solubility and degradation kinetics . Stereochemistry: D-enantiomers (e.g., D-homoserine lactone) are biologically inactive, emphasizing the necessity of L-configuration .
Stability and Environmental Interactions
- Degradation : 3-oxo-AHLs (e.g., 3OC12-HSL) are more stable in alkaline conditions, whereas 3-hydroxy-AHLs (e.g., 3-OH-C6-HSL) are prone to lactonase-mediated hydrolysis .
- Inhibition : Sulfur-containing analogues (e.g., N-pentylsulfanylacetyl-L-HSL) competitively inhibit QS receptors, blocking virulence in Serratia liquefaciens .
Biological Activity
L-Homoserine lactone (HSL) is a compound of significant interest due to its role in bacterial communication, particularly in quorum sensing (QS) mechanisms. This article explores the biological activity of this compound, focusing on its effects on bacterial virulence, plant interactions, and potential therapeutic applications.
Overview of this compound
This compound is part of a class of signaling molecules known as acyl-homoserine lactones (AHLs), which are produced by many Gram-negative bacteria. These compounds facilitate intra- and inter-species communication, allowing bacteria to coordinate activities such as biofilm formation, virulence factor production, and bioluminescence.
Quorum Sensing Inhibition
Recent studies have highlighted the potential of this compound analogs as quorum sensing inhibitors (QSIs). For instance, research synthesized various this compound derivatives and evaluated their ability to inhibit QS in Pseudomonas aeruginosa and Chromobacterium violaceum. One notable compound significantly reduced the production of virulence factors such as pyocyanin and elastase, as well as biofilm formation and swarming motility . This suggests that modifications to the HSL structure can enhance its inhibitory effects on QS pathways.
Table 1: Summary of QS Inhibitory Activity of this compound Derivatives
| Compound | QS Inhibition Activity | Effects on Virulence Factors | Biofilm Formation |
|---|---|---|---|
| 11f | High | Reduced pyocyanin, elastase | Significant reduction |
| C30 | Moderate | Minimal effect | Moderate reduction |
Interaction with Eukaryotic Systems
This compound also influences plant biology. Studies have shown that exogenous application of L-homoserine can stimulate stomatal opening in plants like Arabidopsis thaliana, indicating a role in plant responses to bacterial signals . Notably, the hydrolysis products of AHLs can also elicit growth responses in plants, demonstrating that not only intact AHLs but also their degradation products play significant roles in plant signaling .
Table 2: Effects of L-Homoserine on Plant Growth
| Concentration (μM) | Effect on Root Elongation |
|---|---|
| 0.1 | Increased |
| 100 | Decreased |
Case Studies
- Intestinal Barrier Disruption : A study investigated the impact of N-(3-oxododecanoyl)-L-homoserine lactone (3OC12) on intestinal epithelial cells. The findings revealed that this compound induces apoptosis and disrupts the integrity of the epithelial barrier by affecting extracellular matrix interactions . This underscores the potential pathogenic effects of AHLs on host organisms.
- Plant Growth Modulation : In experiments with A. thaliana, researchers observed a biphasic growth response to L-homoserine, with low concentrations promoting growth while higher concentrations inhibited it. This response highlights the nuanced role that HSLs can play in plant development .
Research Findings
Recent advancements in understanding the biological activity of this compound have been facilitated by proteomic analyses that assess changes in QS-regulated proteins upon exposure to various HSL analogs. Such studies reveal how these compounds can modulate bacterial behavior at a molecular level, providing insights into their potential as therapeutic agents against pathogenic bacteria .
Q & A
Q. What are the most reliable synthetic routes for L-homoserine lactone and its derivatives in laboratory settings?
this compound (HSL) can be synthesized from L-methionine via one-pot or two-step methods, which are more efficient than traditional three-step approaches . For acylated derivatives like N-(3-oxobutanoyl)-L-homoserine lactone, acylation of HSL with 3-oxobutyric acid using coupling agents (e.g., DCC/DMAP) in anhydrous solvents under inert conditions is standard . Researchers should optimize reaction conditions (e.g., solvent purity, inert atmosphere) to minimize side reactions and maximize yields.
Q. How can thin-layer chromatography (TLC) be used to detect and characterize acyl-homoserine lactones (AHLs)?
TLC coupled with Agrobacterium tumefaciens-based bioassays enables sensitive detection of AHLs. Separated compounds are overlaid with agar containing the reporter strain, which produces β-galactosidase in response to AHLs, visualized via X-Gal . Mobility patterns (e.g., Rf values) distinguish 3-oxo-, 3-hydroxy-, and unsubstituted AHLs. For example, N-(3-oxohexanoyl)-L-HSL migrates distinctly from N-butanoyl-L-HSL .
Q. What safety protocols are critical when handling this compound derivatives?
Compounds like N-3-oxo-butyryl-L-HSL require storage in tightly sealed containers at recommended temperatures (e.g., −20°C) to prevent degradation. While no explosive risks are noted, disposal must follow institutional guidelines for hazardous waste, avoiding sewage systems . Personal protective equipment (PPE) such as gloves and lab coats is mandatory, though respiratory protection is generally unnecessary .
Advanced Research Questions
Q. How can affinity chromatography isolate LuxR-type quorum sensing (QS) receptors using L-HSL derivatives?
A functionalized agarose resin with N-acylated L-HSL analogues (e.g., 3-oxo-C12-HSL) binds LuxR-type receptors like QscR from Pseudomonas aeruginosa. After incubating bacterial lysates with the resin, receptors are eluted via competitive displacement (e.g., excess free AHLs) and validated via SDS-PAGE or Western blot . This method is scalable for identifying novel QS receptors in microbial consortia .
Q. What experimental strategies address contradictory data on AHL activity across bacterial species?
Discrepancies in AHL effects (e.g., N-butanoyl-L-HSL activating Pseudomonas aeruginosa but not Rhodococcus erythropolis) may stem from species-specific receptor affinities or enzymatic degradation. Researchers should:
- Perform dose-response assays to quantify receptor activation thresholds (e.g., using lux-reporter strains) .
- Test AHL stability via LC-MS to detect degradation products (e.g., 3-oxo-AHLs reduced to 3-hydroxy derivatives by oxidoreductases) .
- Use genetic knockouts (e.g., lasI mutants) to isolate endogenous QS interference .
Q. How do mass spectrometry techniques elucidate novel long-chain AHLs in environmental samples?
Precursor ion scanning (PIS) and fragmentation analysis identify HSLs with extended acyl chains (e.g., C20-HSLs). For example, 3-hydroxy-C20-HSL in Rhodobacter sulfidophilum was confirmed via high-resolution MS/MS, matching synthetic standards . Data-dependent acquisition (DDA) targeting homoserine lactone ring ions (m/z 102) enhances detection sensitivity in complex matrices .
Q. What mechanisms explain enzymatic inactivation of AHLs in quorum quenching studies?
Rhodococcus erythropolis W2 degrades AHLs via two pathways:
- Oxidoreductase activity : Converts 3-oxo-AHLs (e.g., 3-oxo-C10-HSL) to 3-hydroxy derivatives, reducing receptor binding affinity .
- Amidolytic cleavage : Hydrolyzes the amide bond, releasing homoserine lactone and fatty acids, detected via dansyl chloride derivatization . Enzyme specificity varies; for instance, 3-oxo-AHLs are preferentially degraded over unsubstituted analogs .
Methodological Considerations
- Synthesis Optimization : Monitor reaction progress via NMR or LC-MS to detect intermediates (e.g., lactonization efficiency) .
- Bioassay Validation : Include negative controls (e.g., AHL-free solvent) and positive controls (e.g., synthetic 3O-C12-HSL) in QS reporter assays .
- Data Reprodubility : Replicate experiments across bacterial strains and growth phases (e.g., late-log vs. stationary phase) to account for population-density effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
